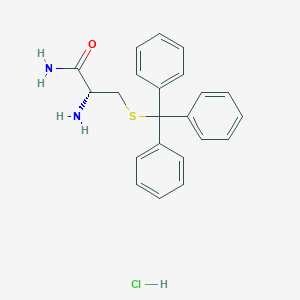
(r)-2-Amino-3-(tritylthio)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)-, also known as S-Trityl-L-cysteinamide, is a compound with the molecular formula C22H22N2OS and a molecular weight of 362.49 g/mol . This compound is characterized by the presence of a triphenylmethyl (trityl) group attached to a cysteine derivative, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- typically involves the protection of the cysteine amino group with a trityl group. The general synthetic route includes:
Protection of Cysteine: The amino group of cysteine is protected using triphenylmethyl chloride in the presence of a base such as triethylamine.
Formation of Propanamide: The protected cysteine is then reacted with an appropriate amide-forming reagent to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trityl group, yielding the free cysteine derivative.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving cysteine proteases due to its structural similarity to cysteine.
Medicine: Investigated for potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- involves its interaction with cysteine proteases. The trityl group protects the cysteine residue, allowing for selective reactions at other sites. Upon removal of the trityl group, the free cysteine can interact with target enzymes, inhibiting their activity by forming covalent bonds with the active site .
Vergleich Mit ähnlichen Verbindungen
Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- can be compared with other cysteine derivatives such as:
N-Acetyl-L-cysteine: A commonly used cysteine derivative with antioxidant properties.
S-Methyl-L-cysteine: Another cysteine derivative with a methyl group instead of a trityl group.
The uniqueness of Propanamide, 2-amino-3-[(triphenylmethyl)thio]-, (2R)- lies in its trityl protection, which provides stability and selectivity in various chemical reactions .
Eigenschaften
Molekularformel |
C22H23ClN2OS |
|---|---|
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
(2R)-2-amino-3-tritylsulfanylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H22N2OS.ClH/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,23H2,(H2,24,25);1H/t20-;/m0./s1 |
InChI-Schlüssel |
NHXYNJKVDIELMK-BDQAORGHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)N.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)
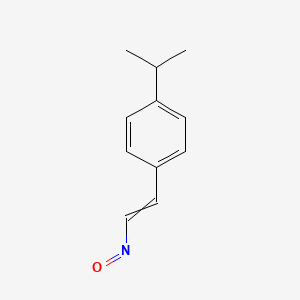
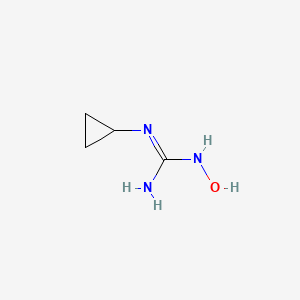

![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
![(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-36-(4-nitro-2,1,3-benzoxadiazol-7-yl)-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]propanoic acid](/img/structure/B13820123.png)

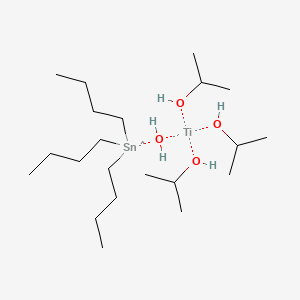
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)

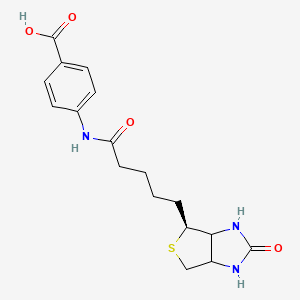
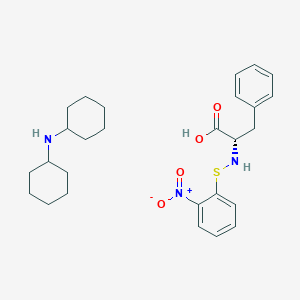
![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
